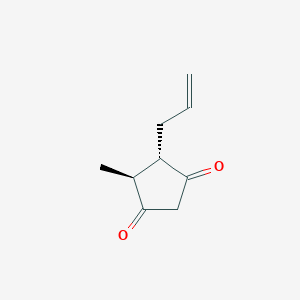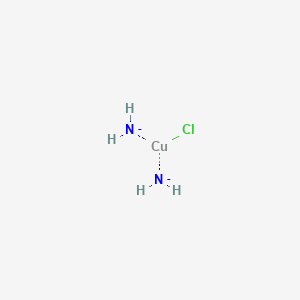
Azanide;chlorocopper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;chlorocopper is a compound that consists of azanide (NH₂⁻) and chlorocopper (CuCl). Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia . Chlorocopper refers to copper(I) chloride (CuCl), a compound that is often used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azanide;chlorocopper can be synthesized through the reaction of copper(I) chloride with azanide ions. One common method involves the reaction of copper(I) chloride with sodium amide (NaNH₂) in anhydrous conditions. The reaction can be represented as follows: [ \text{CuCl} + \text{NaNH}_2 \rightarrow \text{Cu(NH}_2\text{)} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where copper(I) chloride is reacted with a source of azanide ions under controlled temperature and pressure conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) ions .
Analyse Chemischer Reaktionen
Types of Reactions
Azanide;chlorocopper undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) compounds.
Reduction: It can be reduced back to elemental copper under certain conditions.
Substitution: The azanide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amides can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) chloride (CuCl₂) and water (H₂O).
Reduction: Elemental copper (Cu) and ammonia (NH₃).
Substitution: Various substituted copper compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Azanide;chlorocopper has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of C-N bonds.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of various copper-based catalysts and materials
Wirkmechanismus
The mechanism of action of azanide;chlorocopper involves the interaction of the azanide ion with various molecular targets. The azanide ion can act as a nucleophile, attacking electrophilic centers in organic molecules. The copper ion can participate in redox reactions, facilitating electron transfer processes. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium amide (NaNH₂): Similar to azanide;chlorocopper but contains sodium instead of copper.
Potassium amide (KNH₂): Another similar compound with potassium instead of copper.
Lithium amide (LiNH₂): Contains lithium instead of copper.
Uniqueness
This compound is unique due to the presence of both azanide and copper ions. The copper ion provides additional redox capabilities, making it useful in a wider range of chemical reactions compared to other amides. Additionally, the presence of copper can enhance the antimicrobial properties of the compound, making it valuable in biological and medical applications .
Eigenschaften
CAS-Nummer |
79008-47-2 |
|---|---|
Molekularformel |
ClCuH4N2-2 |
Molekulargewicht |
131.04 g/mol |
IUPAC-Name |
azanide;chlorocopper |
InChI |
InChI=1S/ClH.Cu.2H2N/h1H;;2*1H2/q;+1;2*-1/p-1 |
InChI-Schlüssel |
GMFCZNIYHXSAJU-UHFFFAOYSA-M |
Kanonische SMILES |
[NH2-].[NH2-].Cl[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


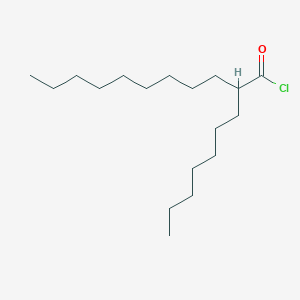

![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
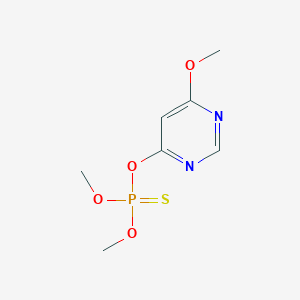
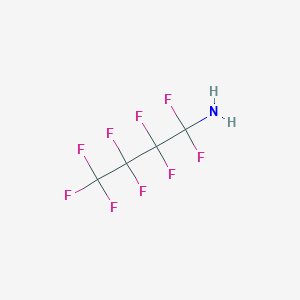
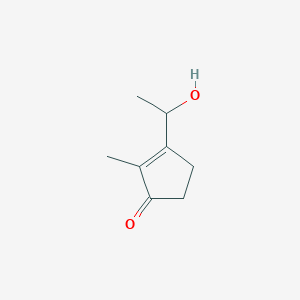
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
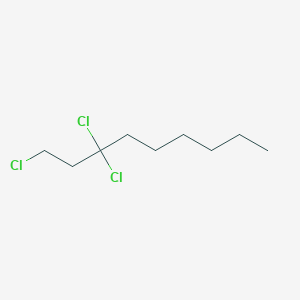
phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
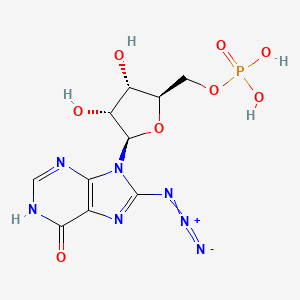
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
